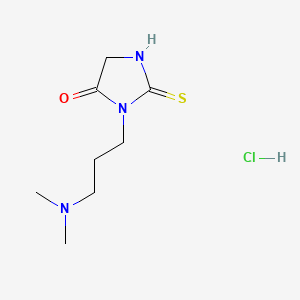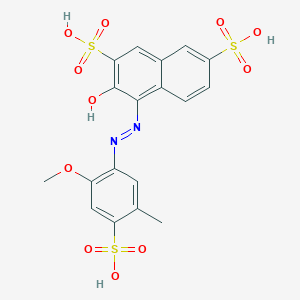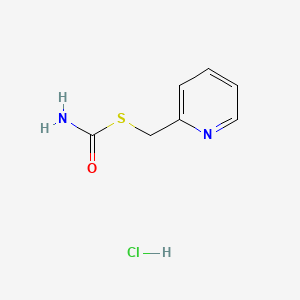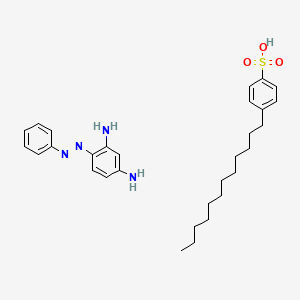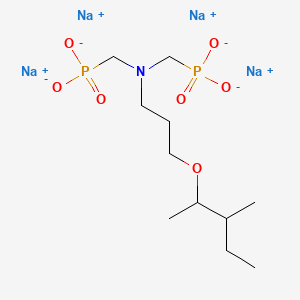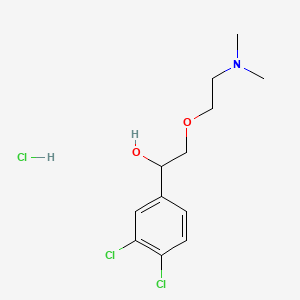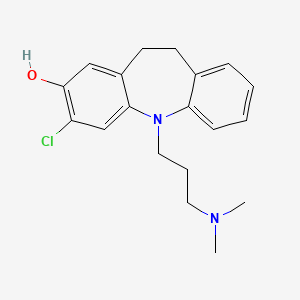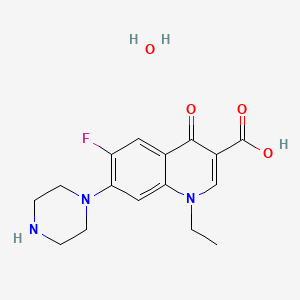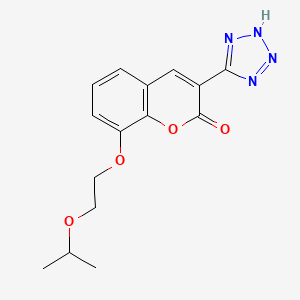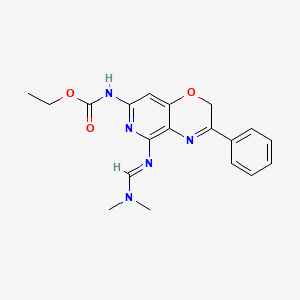![molecular formula C29H37N3O9 B12750768 1-[3-(4-benzhydrylpiperazin-1-yl)propyl]piperidin-2-one;oxalic acid CAS No. 109758-24-9](/img/structure/B12750768.png)
1-[3-(4-benzhydrylpiperazin-1-yl)propyl]piperidin-2-one;oxalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(4-benzhydrylpiperazin-1-yl)propyl]piperidin-2-one;oxalic acid is a complex organic compound with a molecular formula of C33H38ClN3O5. This compound is known for its unique structure, which includes a piperazine ring and a piperidinone moiety. It has been studied for various applications in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(4-benzhydrylpiperazin-1-yl)propyl]piperidin-2-one;oxalic acid involves multiple steps. One common method includes the reaction of benzhydrylpiperazine with a suitable alkylating agent to form the intermediate product. This intermediate is then reacted with piperidin-2-one under controlled conditions to yield the final compound. The reaction conditions typically involve the use of solvents like dichloromethane or ethanol and catalysts such as palladium on carbon.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-[3-(4-benzhydrylpiperazin-1-yl)propyl]piperidin-2-one;oxalic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including antiallergic activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[3-(4-benzhydrylpiperazin-1-yl)propyl]piperidin-2-one;oxalic acid involves its interaction with specific molecular targets. It is believed to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in neurotransmitter regulation and immune response modulation .
Comparison with Similar Compounds
Similar Compounds
- 1-[ω-(benzhydrylpiperazin-1-yl)alkyl]indoles
- 9-[3-(4-benzhydrylpiperazin-1-yl)propyl)carbazole
Uniqueness
1-[3-(4-benzhydrylpiperazin-1-yl)propyl]piperidin-2-one;oxalic acid stands out due to its unique combination of piperazine and piperidinone moieties. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
109758-24-9 |
|---|---|
Molecular Formula |
C29H37N3O9 |
Molecular Weight |
571.6 g/mol |
IUPAC Name |
1-[3-(4-benzhydrylpiperazin-1-yl)propyl]piperidin-2-one;oxalic acid |
InChI |
InChI=1S/C25H33N3O.2C2H2O4/c29-24-14-7-8-16-27(24)17-9-15-26-18-20-28(21-19-26)25(22-10-3-1-4-11-22)23-12-5-2-6-13-23;2*3-1(4)2(5)6/h1-6,10-13,25H,7-9,14-21H2;2*(H,3,4)(H,5,6) |
InChI Key |
VEEYXHPGOBQODN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(=O)C1)CCCN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



